
(1-Bromomethylcyclopropylmethyl)benzene
Vue d'ensemble
Description
“(1-Bromomethylcyclopropylmethyl)benzene” is a chemical compound with the CAS Number: 863506-85-8 . It has a molecular weight of 225.13 .
Synthesis Analysis
The synthesis of “(1-Bromomethylcyclopropylmethyl)benzene” could potentially involve the bromination of a benzene derivative . The order of reactions can change the products produced . From benzene, two reactions, an acylation and a bromination, could be used . The retrosynthetic analysis has provided two valid routes from benzene .
Molecular Structure Analysis
According to the molecular orbital theory for benzene structure, benzene ring involves the formation of three delocalised π – orbitals spanning all six carbon atoms .
Chemical Reactions Analysis
When substituted benzene compounds undergo electrophilic substitution reactions, two related features must be considered. The first is the relative reactivity of the compound compared with benzene itself . The main reactions which benzene will undergo include the replacement of one of the 6 hydrogen atoms from the benzene ring .
Physical And Chemical Properties Analysis
Benzene, a related compound, belongs to the family of aromatic hydrocarbons which are nonpolar molecules and are usually colourless liquids or solids with a characteristic aroma . Benzene being non-polar is immiscible with water but is readily miscible with organic solvents .
Applications De Recherche Scientifique
Fluorescence-Based Materials and Techniques
Benzene-based compounds have been used extensively in the development of fluorescence-based materials and associated techniques . These techniques have applications in various research fields and industries, including analytical, imaging, and sensing techniques .
Biology and Materials Science
Organic molecule-based fluorophores, which can include benzene-based compounds, have ushered in a new era in biology and materials science . They can be used in the development of new derivatives in fluorophore-related materials science fields .
Luminescent Organic Materials
Single-benzene luminescent molecules have attracted considerable research attention due to their excellent properties and easy preparation . They have potential applications in the fields of organic light-emitting diodes (OLEDs), biological imaging, organic solid-state lasers, and chemical sensors .
Supramolecular Chemistry and Crystal Engineering
The development of supramolecular chemistry and crystal engineering has led to the study of multi-component molecular materials such as cocrystals . Benzene-based compounds can be used in the assembly of these materials through non-covalent interactions .
Genetic Damage Research
Benzene exposure has been linked to genetic damage . While “(1-Bromomethylcyclopropylmethyl)benzene” is not benzene itself, it does contain a benzene ring. Therefore, it could potentially be used in research studying the genetic effects of benzene exposure .
Environmental Health Research
Similarly, this compound could be used in environmental health research, particularly in studies investigating the health effects of exposure to benzene and similar compounds .
Mécanisme D'action
Mode of Action
(1-Bromomethylcyclopropylmethyl)benzene is likely to undergo electrophilic aromatic substitution reactions . In these reactions, the benzene ring of the compound acts as a nucleophile, attacking an electrophile. The bromine atom attached to the cyclopropylmethyl group may enhance the electrophilic character of the compound, making it more reactive .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of (1-Bromomethylcyclopropylmethyl)benzene . Factors such as temperature, pH, and the presence of other chemicals can affect its reactivity and stability. Additionally, the compound’s action might be influenced by the specific biological environment (e.g., cell type, organ system) in which it is present.
Safety and Hazards
Orientations Futures
Future research could potentially involve the use of wearable passive samplers for assessing environmental exposure to organic chemicals . Directed evolution is also a powerful tool for protein engineering and functions by harnessing natural evolution, but on a shorter timescale . Another future direction could be the development of single-atom catalysts for catalytic benzene oxidation to phenol .
Propriétés
IUPAC Name |
[1-(bromomethyl)cyclopropyl]methylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Br/c12-9-11(6-7-11)8-10-4-2-1-3-5-10/h1-5H,6-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSVYORQGIOAUNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CC2=CC=CC=C2)CBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Br | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Bromomethylcyclopropylmethyl)benzene | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-6-bromobenzo[d]thiazole](/img/structure/B3290128.png)
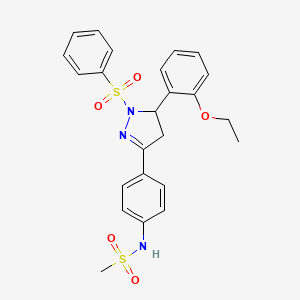
![2-(3,4-dimethoxyphenyl)-5-(2-oxo-2-phenylethyl)-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one](/img/structure/B3290139.png)
![N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-3,4,5-trimethoxybenzamide](/img/structure/B3290157.png)

![Methyl 6-fluoro-3-methylbenzo[b]thiophene-2-carboxylate](/img/structure/B3290164.png)
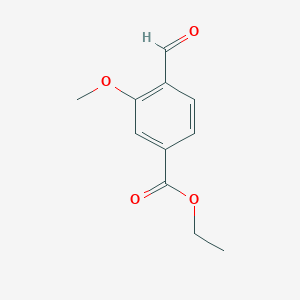
![2-Phenethyl-1H-pyrrolo[2,3-C]pyridine](/img/structure/B3290171.png)
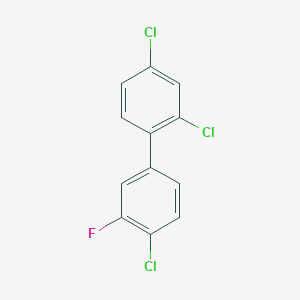

![5-[(4-fluorophenyl)methyl]-2(1H)-pyridinone](/img/structure/B3290187.png)
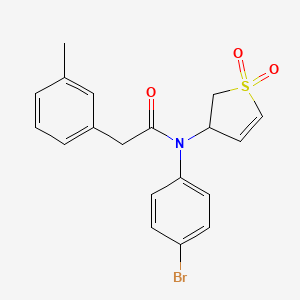
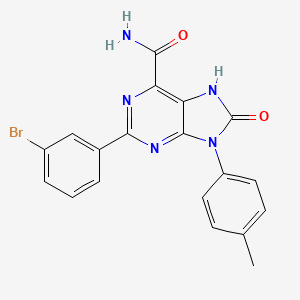
![2,4,5-trimethyl-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzenesulfonamide](/img/structure/B3290219.png)